Undec-1-EN-1-OL

Übersicht

Beschreibung

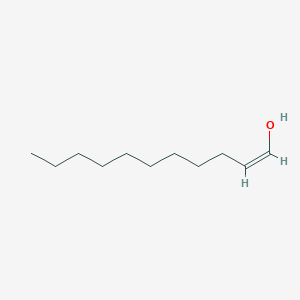

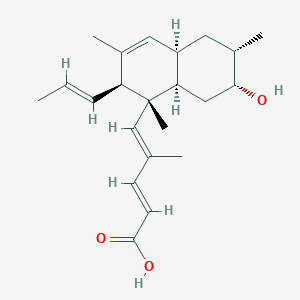

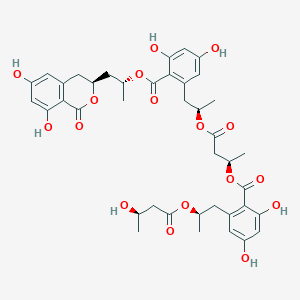

Undec-1-en-1-ol is a fatty alcohol 11:1 that is undecanol containing a double bond located at position 1; a minor tautomer of undecanal. It is an enol and a fatty alcohol. It is a tautomer of an undecanal.

Wissenschaftliche Forschungsanwendungen

Catalysis and Green Chemistry

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a novel and active catalyst promoting methylation reactions of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions, further accelerated by microwave irradiation. This approach signifies a stride towards green chemistry, showcasing efficient, high-yield chemical transformations in minutes that traditionally took days (Shieh, Dell, & Repic, 2001).

Support Materials for Solid-Phase Synthesis

Undec-10-en-1-ol, as a comonomer, was utilized to prepare hydrophilic polymer beads with extensive solvent swellability. These beads serve as promising support materials for solid-phase synthesis, highlighting the adaptability of undec-1-en-1-ol derivatives in crafting functional, specialized polymer supports (Engström & Helgée, 2006).

Synthesis of Functionalized Pyridines

DBU efficiently catalyzes the three-component one-pot condensation of aldehydes, malononitrile, and thiophenol, producing highly functionalized pyridines in excellent yield in aqueous ethanol. This methodological innovation underscores the versatility of DBU in facilitating complex organic syntheses, offering a straightforward route to synthesize structurally diverse pyridines (Mamgain, Singh, & Rawat, 2009).

Corrosion Inhibition

The application of DBU as a corrosion inhibitor was investigated, displaying its efficacy in protecting Alloy 600 against corrosion. This study not only illustrates the corrosion-inhibiting potential of DBU but also contributes to the broader understanding of chemical treatments that can enhance the durability of metals in various industrial contexts (Namduri & Nasrazadani, 2010).

Junction Between Metallic Zinc and Polymer Coatings

Undec-10-ene-1-thiol, a multifunctional molecular layer, was employed as a junction between metallic zinc and polymer coatings on steel, demonstrating an innovative duplex system that significantly improves corrosion inhibition. This application underlines the utility of undec-1-en-1-ol derivatives in enhancing material interfaces, paving the way for new composite materials with enhanced performance characteristics (Berger, Delhalle, & Mekhalif, 2009).

Eigenschaften

Produktname |

Undec-1-EN-1-OL |

|---|---|

Molekularformel |

C11H22O |

Molekulargewicht |

170.29 g/mol |

IUPAC-Name |

(Z)-undec-1-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h10-12H,2-9H2,1H3/b11-10- |

InChI-Schlüssel |

LEAQUNCACNBDEV-KHPPLWFESA-N |

Isomerische SMILES |

CCCCCCCCC/C=C\O |

Kanonische SMILES |

CCCCCCCCCC=CO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,4-Difluorophenyl)methyl]-2,4-dimethyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1265038.png)

![5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide](/img/structure/B1265043.png)

![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265044.png)

![carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1265054.png)